molecular formula C12H10ClN5 B12179906 N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12179906
M. Wt: 259.69 g/mol
InChI Key: BAZGLSBDJHTVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 2-chlorobenzylamine with a suitable triazolopyridazine precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl or triazolopyridazine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in bacterial growth and replication, making it a potential candidate for antimicrobial therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C12H10ClN5/c13-10-4-2-1-3-9(10)7-14-11-5-6-12-16-15-8-18(12)17-11/h1-6,8H,7H2,(H,14,17)

InChI Key

BAZGLSBDJHTVJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN3C=NN=C3C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.